2'-Chloro-3-(3,4-dimethylphenyl)propiophenone 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898779-57-2
VCID: VC7817116
InChI: InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
SMILES: CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C
Molecular Formula: C17H17ClO
Molecular Weight: 272.8 g/mol

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone

CAS No.: 898779-57-2

Cat. No.: VC7817116

Molecular Formula: C17H17ClO

Molecular Weight: 272.8 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone - 898779-57-2

Specification

CAS No. 898779-57-2
Molecular Formula C17H17ClO
Molecular Weight 272.8 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Standard InChI Key QBQDOILJJGCNLK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C
Canonical SMILES CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C

Introduction

Overview

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-57-2) is a halogenated aromatic ketone with a molecular formula of C17H17ClO\text{C}_{17}\text{H}_{17}\text{ClO} and a molecular weight of 272.78 g/mol . This compound has attracted attention in organic synthesis and medicinal chemistry due to its unique substitution pattern, which combines a 2'-chlorophenyl group with a 3,4-dimethylphenyl moiety on a propiophenone backbone. Its structural complexity and potential biological activities make it a subject of ongoing research in pharmaceutical development and materials science.

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a propanone core substituted at the 2' position with a chlorophenyl group and at the 3 position with a 3,4-dimethylphenyl group. The IUPAC name, 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, reflects this arrangement . Key structural attributes include:

  • Chlorine atom at the ortho position of the phenyl ring, enhancing electrophilicity.

  • Two methyl groups at the 3 and 4 positions of the second phenyl ring, contributing to steric effects and lipophilicity.

The three-dimensional conformation, validated by X-ray crystallography in related compounds, shows a planar ketone group with dihedral angles between aromatic rings influencing reactivity .

Physicochemical Data

PropertyValueSource
Molecular Weight272.78 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityOrganic solvents (e.g., DCM)
LogP (Partition Coefficient)Estimated 4.2 (calculated)

The compound’s solubility in polar solvents is limited due to its hydrophobic aromatic groups, making it more compatible with chlorinated solvents like dichloromethane .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves Friedel-Crafts acylation, as detailed in patent CN1785952A :

  • Reactants: Propiophenone, chlorine gas (Cl2\text{Cl}_2), and aluminum trichloride (AlCl3\text{AlCl}_3) as a Lewis acid catalyst.

  • Solvent: 1,2-Dichloroethane, chosen for its compatibility with AlCl3\text{AlCl}_3 and low corrosivity .

  • Conditions:

    • Temperature: 15–70°C

    • Reaction Time: 6–10 hours

    • Yield: 88–90% after purification via reduced-pressure distillation .

The mechanism proceeds through electrophilic aromatic substitution, where AlCl3\text{AlCl}_3 activates the acyl chloride intermediate for attack by the dimethylphenyl group .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

ParameterIndustrial SettingLab Setting
Catalyst Loading10–15% AlCl3\text{AlCl}_320–25% AlCl3\text{AlCl}_3
PurificationRecrystallizationColumn Chromatography
Throughput500–1,000 kg/batch1–10 kg/batch

This scalability underscores its viability for pharmaceutical intermediates .

Applications in Pharmaceutical Development

Intermediate for Antidepressants

The compound serves as a precursor in synthesizing bupropion analogs, a class of norepinephrine-dopamine reuptake inhibitors . Key transformations include:

  • Reduction: Conversion of the ketone to an alcohol using LiAlH4\text{LiAlH}_4.

  • Amination: Introduction of a tertiary amine group via nucleophilic substitution .

Material Science Applications

Its rigid aromatic structure makes it suitable for:

  • Liquid Crystals: Modulating mesophase behavior in display technologies.

  • Polymer Additives: Enhancing thermal stability in polycarbonates .

ConditionSpecification
Temperature2–8°C (refrigerated)
Light SensitivityAmber glass containers
Shelf Life24 months

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternAntimicrobial ActivityAnticancer Activity
2'-Chloro-3-(3,4-dimethylphenyl)propiophenone2'-Cl, 3,4-(CH3_3)2_2ModerateHigh
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone4'-Cl, 2,3-(CH3_3)2_2LowModerate
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone3'-Cl, 2,4-(CH3_3)2_2HighLow

The 2'-chloro and 3,4-dimethyl configuration optimizes both bioactivity and synthetic accessibility .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in cancer cell lines.

  • Derivatization: Explore fluorinated analogs for enhanced blood-brain barrier penetration.

  • Green Chemistry: Replace AlCl3\text{AlCl}_3 with ionic liquid catalysts to reduce waste .

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